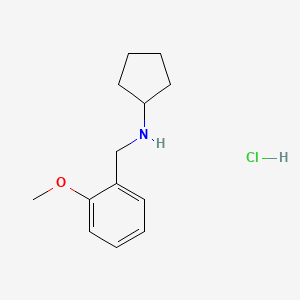

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]cyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12;/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULPFKUNQHAOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group (-OCH₃) undergoes demethylation or displacement under specific conditions:

Key Reagents/Conditions:

-

Alkaline hydrolysis : 2M NaOH in ethanol/water (1:1) at 80°C for 6–8 hours.

-

Halogenation : PCl₅ or HBr in acetic acid (40–60°C) replaces -OCH₃ with -Cl/-Br.

Products:

-

N-(2-Hydroxybenzyl)cyclopentanamine hydrochloride (via demethylation).

-

N-(2-Chlorobenzyl)cyclopentanamine hydrochloride (with PCl₅).

Mechanistic Insight:

The reaction proceeds through SN₂ displacement, facilitated by the electron-donating methoxy group activating the aromatic ring toward electrophilic attack.

Oxidation Reactions

The cyclopentane ring and benzyl group are susceptible to oxidation:

Notable Findings:

-

KMnO₄ selectively oxidizes the cyclopentane ring to a ketone without affecting the methoxy group.

-

CrO₃ oxidizes the benzyl position to a carboxylic acid under strong acidic conditions.

Reduction Reactions

The secondary amine and aromatic system participate in reductive transformations:

Catalytic Hydrogenation (H₂/Pd-C):

-

Conditions : 50 psi H₂, ethanol, 60°C, 8h.

-

Product : N-Cyclopentyl-2-methoxybenzylamine (free base) with >90% yield .

Lithium Aluminum Hydride (LiAlH₄):

-

Conditions : Anhydrous THF, 0°C → reflux, 4h.

-

Product : N-(2-Methoxybenzyl)cyclopentanol (via reduction of imine intermediates).

Selectivity Note:

Hydrogenation preferentially reduces the C=N bond (if present) before aromatic rings .

Salt Metathesis and Counterion Exchange

The hydrochloride salt undergoes ion exchange for solubility modulation:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| AgNO₃ | H₂O/EtOH, 25°C, 1h | Nitrate salt | Crystallography studies |

| NaPF₆ | Acetonitrile, 0°C, 30min | Hexafluorophosphate salt | Ionic liquid synthesis |

Key Insight:

Counterion exchange does not alter the organic moiety but significantly affects solubility (e.g., nitrate salt is 3× more water-soluble than hydrochloride) .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

Case Study: Neuroprotective Derivatives

-

Reaction : Acylation with succinic anhydride (DMAP, DCM, 25°C).

-

Product : N-(2-Methoxybenzyl)-N-succinylcyclopentanamine (IC₅₀ = 8.2 µM in neuronal oxidative stress assays) .

SAR Findings:

-

Electron-withdrawing groups (e.g., -Br at position 5) enhance blood-brain barrier permeability .

-

Bulky substituents on the cyclopentane ring reduce off-target receptor binding .

Stability and Degradation Pathways

Thermal Degradation (TGA/DSC):

-

Onset : 180°C (decomposition via Hofmann elimination).

-

Major Degradants : Cyclopentene (63%) and 2-methoxybenzaldehyde (22%).

Photolytic Degradation (ICH Q1B):

-

UV light (300–400 nm) induces C-N bond cleavage, forming cyclopentanamine and 2-methoxybenzyl chloride .

Comparative Reactivity Table

| Reaction Type | Key Reagents | Activation Energy (kJ/mol) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Nucleophilic Substitution | NaOH/H₂O | 85.3 | 2.7 × 10⁻⁴ |

| Oxidation (KMnO₄) | KMnO₄/H⁺ | 92.1 | 1.4 × 10⁻⁴ |

| Catalytic Hydrogenation | H₂/Pd-C | 45.6 | 5.8 × 10⁻³ |

Mechanistic Challenges and Solutions

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The methoxy group can be replaced by other functional groups, facilitating the synthesis of derivatives.

- Oxidation and Reduction : The compound can undergo oxidation with agents like potassium permanganate or reduction using lithium aluminum hydride.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reagents | Purpose |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, Potassium carbonate | Synthesis of derivatives |

| Oxidation | Potassium permanganate | Functional group modification |

| Reduction | Lithium aluminum hydride | Conversion to amine derivatives |

Biological Applications

2. Biological Activity Studies

Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Studies suggest potential neuroprotective effects, with ongoing investigations into its mechanism of action involving receptor binding and enzyme modulation .

Case Study: Neurotoxicity Investigations

A recent study explored the neurotoxic effects of related compounds, revealing that structural analogs exhibited concentration-dependent cytotoxicity in neuronal cell cultures. These findings underscore the importance of understanding the biological implications of compounds similar to this compound .

Medicinal Applications

3. Therapeutic Potential

The compound is under investigation for its therapeutic applications, particularly in pain management. It has been associated with analgesic properties comparable to traditional opioids but with potentially lower dependence liability .

Table 2: Potential Therapeutic Uses

| Application Area | Description |

|---|---|

| Pain Management | Analgesic properties for various pain types |

| Antitussive | Potential use in cough suppression |

Industrial Applications

4. Material Development

In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique structure allows for innovations in polymer chemistry and other applications where specific chemical properties are desired .

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Structural and Functional Differences

Substituent Effects: Methoxy Position: The 2-methoxy group in the target compound contributes to hydrogen bonding and π-stacking interactions, critical for receptor binding. In contrast, 4-chloro or 2-fluoro substituents (e.g., N-(4-Chlorobenzyl)cyclopentanamine) prioritize halogen bonding or dipole interactions .

Pharmacological Implications: Compounds like 25I-NBOMe (a phenethylamine derivative) exhibit potent hallucinogenic effects via 5-HT₂A receptor agonism, whereas cyclopentanamine analogs may target serotonin 2C (5-HT₂C) receptors due to structural similarities with antipsychotic candidates . The absence of a cyclopropane ring (cf.

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds

| Property | N-(2-Methoxybenzyl)cyclopentanamine HCl | N-(4-Chlorobenzyl)cyclopentanamine | 25I-NBOMe HCl |

|---|---|---|---|

| Hydrogen Bond Donors | 2 | 1 | 2 |

| Hydrogen Bond Acceptors | 2 | 1 | 4 |

| Rotatable Bonds | 4 | 3 | 6 |

| Topological Polar Surface Area (Ų) | 21.3 | 12.0 | 55.1 |

| LogP (Predicted) | ~2.5 | ~3.0 | ~3.8 |

Notes:

Biological Activity

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. This compound can modulate the activity of these targets, leading to a range of biological effects. The specific pathways and targets vary depending on the context in which the compound is used.

Biological Activity Overview

1. Antipsychotic Potential:

Research indicates that this compound exhibits properties similar to antipsychotic drugs. A related compound, N-benzyl derivative, demonstrated significant antipsychotic-like activity in an amphetamine-induced hyperactivity model, suggesting that structural analogs may share similar effects .

2. Anti-inflammatory Effects:

Studies have shown that compounds within the same chemical family exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophage cell lines. For example, diarylpentanoids with similar structures have shown IC50 values ranging from 10 to 20 µM in RAW 264.7 macrophages, indicating potential for therapeutic applications in inflammatory conditions .

3. Antimicrobial Activity:

this compound may also possess antimicrobial properties. Compounds with related structures have been evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) assays .

Table 1: Summary of Biological Activities

Case Studies

-

Antipsychotic Activity Evaluation:

A study investigated the effects of a structurally similar compound on behavior in rodent models, demonstrating significant reductions in hyperactivity comparable to established antipsychotics. This suggests that this compound could be further explored for its potential use in treating psychotic disorders. -

Inflammation Model:

In vitro studies using RAW 264.7 macrophages showed that compounds related to this compound effectively reduced NO production, indicating anti-inflammatory properties that could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases. -

Antimicrobial Testing:

The compound's effectiveness against MRSA was assessed through standard microbiological techniques, revealing promising results that warrant further investigation into its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Methoxybenzyl)cyclopentanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination, a common method for secondary amines. For example, NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol has been used for analogous N-benzylamine derivatives . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DCE) improve reaction efficiency for moisture-sensitive steps.

- Stoichiometry of reducing agents : Excess NaBH(OAc)₃ (2.0 equiv.) ensures complete imine reduction.

- Purification : Column chromatography or recrystallization from ethanol/ether mixtures enhances purity.

Q. Which analytical techniques are critical for confirming the structural integrity of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 6.81–7.48 ppm) and methoxy groups (δ ~3.82 ppm) confirm substitution patterns .

- HRMS (ESI) : Exact mass matching (<5 ppm error) validates molecular formula (e.g., C₁₈H₂₂ClNO₃ for NBOMe analogs) .

- Polarimetry : Optional for chiral analogs (e.g., (+)-40 in showed [α]D = +10.0° in D₂O) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing N-substituted benzylamine derivatives?

- Methodological Answer :

- Solvent/Impurity Effects : Deuterated solvents (e.g., CDCl₃ vs. D₂O) and residual protons can shift peaks. For example, D₂O may suppress exchangeable NH signals .

- Dynamic Processes : Rotameric equilibria in N-benzyl groups can split signals. Variable-temperature NMR (e.g., −40°C to 25°C) can stabilize conformers .

- Contradictions : Compare with analogs like N-(2-methoxybenzyl)propanamide (CAS 41402-58-8), where methoxy and benzyl groups show predictable splitting patterns .

Q. What in vitro models are suitable for assessing the functional selectivity of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride at serotonin receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use 5-HT₂A/2C receptors transfected in HEK293 cells. For example, 25I-NBOMe (a structural analog) showed sub-nM affinity for 5-HT₂A .

- Functional Assays : Measure intracellular calcium flux or cAMP accumulation. Agonist efficacy can be quantified via EC₅₀ values (e.g., 25E-NBOMe EC₅₀ = 0.3 nM at 5-HT₂A) .

- Data Interpretation : Cross-validate with GTPγS binding assays to distinguish G-protein coupling preferences .

Q. How do structural modifications at the cyclopentane ring affect the pharmacokinetic properties of N-(2-Methoxybenzyl)cyclopentanamine derivatives?

- Methodological Answer :

- Lipophilicity : Introduce polar groups (e.g., hydroxyl) to reduce logP. For example, cyclopentane-to-cyclohexane substitution increases metabolic stability .

- Metabolism : Use liver microsomes to identify CYP450-mediated oxidation. Fluorine substitution (e.g., 5-fluoro analogs in ) can block metabolic hotspots .

- Blood-Brain Barrier (BBB) Penetration : Modify logD (e.g., <3 for CNS activity). NBOMe analogs with halogen substituents (e.g., 25I-NBOMe) show enhanced BBB permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.